Bivalirudin

Description

Properties

IUPAC Name |

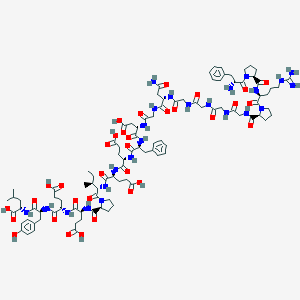

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCOABEOLEUMC-GEJPAHFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N24O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155847 | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128270-60-0 | |

| Record name | Bivalirudin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bivalirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bivalirudin's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of a Direct Thrombin Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of bivalirudin, a direct thrombin inhibitor used as an anticoagulant. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, enzyme kinetics, and pharmacological parameters of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this important therapeutic agent.

Core Mechanism of Action: Bivalent and Reversible Thrombin Inhibition

This compound is a synthetic 20-amino-acid polypeptide analogue of the naturally occurring anticoagulant, hirudin, found in the saliva of the medicinal leech.[1] Its primary mechanism of action is the direct, specific, and reversible inhibition of thrombin, a pivotal serine protease in the coagulation cascade.[2][3] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[3]

Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin to exert its anticoagulant effect.[4] It directly binds to both circulating and clot-bound thrombin, a key advantage in treating established thrombosis.[4]

The inhibitory process is bivalent, meaning this compound binds to two distinct sites on the thrombin molecule:

-

The Catalytic Site: The N-terminal of this compound interacts with the active site of thrombin, directly blocking its enzymatic activity and preventing the cleavage of fibrinogen.[1]

-

Exosite I: The C-terminal portion of this compound binds to the anion-binding exosite I of thrombin, which is the substrate-recognition site responsible for binding fibrinogen.[5] This dual binding ensures a high affinity and specificity for thrombin.[1]

A unique feature of this compound's mechanism is its reversibility. Thrombin can slowly cleave the Arg-Pro bond at the N-terminus of this compound, leading to the dissociation of the N-terminal fragment from the catalytic site.[4] This cleavage results in a partial recovery of thrombin's activity, contributing to a more controlled and predictable anticoagulant effect with a reduced risk of bleeding compared to irreversible inhibitors.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to this compound's interaction with thrombin and its overall pharmacokinetic and pharmacodynamic profile.

Table 1: Thrombin Binding and Inhibition Kinetics

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 2 nM | [7] |

| 175.1 ± 65.4 nM | [5] | |

| Inhibition Type | Mixed inhibition mimicking uncompetitive binding | [6] |

Note: The discrepancy in the reported Ki values may be attributable to different experimental conditions and methodologies. Further investigation is warranted to reconcile these findings.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Patient Population | Reference |

| Half-life | ~25 minutes | Normal renal function | [1][8] |

| 34 minutes | Moderate renal impairment | [8] | |

| 57 minutes | Severe renal impairment | [8] | |

| 3.5 hours | Dialysis-dependent | [8] | |

| Clearance | Primarily via proteolytic cleavage (~80%) and renal elimination (~20%) | Normal renal function | [9] |

| Volume of Distribution (Vd) | 0.1 L/kg | Healthy adults | [10] |

Table 3: Pharmacodynamic Effects on Coagulation Parameters

| Assay | Therapeutic Target/Effect | Reference |

| Activated Partial Thromboplastin Time (aPTT) | 1.5 to 2.5 times the patient's baseline value | [8] |

| Activated Clotting Time (ACT) | Target of >225 seconds during PCI | [11] |

| Target of 180 to 220 seconds for ECMO | [12] | |

| Diluted Thrombin Time (dTT) | Therapeutic range of 60-90 seconds | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and clinical effect of this compound.

Chromogenic Assay for this compound Concentration

This assay quantitatively measures the concentration of this compound in plasma by assessing its inhibition of a known amount of thrombin.

Principle: A known amount of thrombin is added to a plasma sample containing this compound. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline). The amount of color produced is inversely proportional to the this compound concentration.[14]

Materials:

-

Citrated patient plasma

-

This compound calibrators and controls

-

Thrombin reagent (e.g., 3 NIH units/mL)

-

Chromogenic thrombin substrate (e.g., 1.5 mg/mL)

-

Physiological saline

-

Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm

Procedure (Automated Analyzer Example):

-

Prepare a 1:2 dilution of the patient plasma sample with physiological saline.

-

In the assay cuvette, incubate 80 µL of the diluted plasma with 80 µL of the thrombin substrate.[14]

-

Add 80 µL of the thrombin reagent to initiate the reaction.[14]

-

The analyzer measures the change in absorbance at 405 nm over a specified time (e.g., 15 to 45 seconds) to determine the rate of p-nitroaniline release.[14]

-

A calibration curve is generated using this compound calibrators of known concentrations.

-

The concentration of this compound in the patient sample is interpolated from the calibration curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is a global coagulation assay used to monitor the anticoagulant effect of this compound by measuring the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic and common pathways.

Principle: An activator of the contact-dependent pathway of coagulation (e.g., silica, kaolin) and phospholipids are added to the plasma sample, followed by calcium chloride to initiate clotting. The time to clot formation is measured.

Materials:

-

Citrated patient plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution (e.g., 0.025 M)

-

Coagulation analyzer

Procedure (Manual Method Example):

-

Pre-warm all reagents and plasma samples to 37°C.

-

Pipette 50 µL of the aPTT reagent into a test tube.

-

Add 50 µL of the patient plasma to the tube.

-

Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.

-

Add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.

-

Observe the mixture for clot formation and stop the stopwatch as soon as a fibrin clot is visible. The recorded time is the aPTT.

Surface Plasmon Resonance (SPR) for this compound-Thrombin Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules.

Principle: One molecule (the ligand, e.g., thrombin) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of analyte bound to the ligand.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified thrombin (ligand)

-

Purified this compound (analyte) at various concentrations

-

Running buffer (e.g., HBS-EP)

Procedure Outline:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject a solution of thrombin in an appropriate buffer (e.g., sodium acetate, pH 4.5) to allow for covalent coupling to the sensor surface.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding:

-

Inject a series of this compound solutions at different concentrations over the immobilized thrombin surface.

-

Monitor the association phase as this compound binds to thrombin.

-

Flow running buffer over the surface to monitor the dissociation phase as this compound unbinds from thrombin.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd/ka.

-

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: this compound's bivalent binding to thrombin.

References

- 1. Impact of Pre-PCI Activated Clotting Time on Outcomes of this compound Versus Heparin During Primary PCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct features of bivalent direct thrombin inhibitors, hirudin and this compound, revealed by clot waveform analysis and enzyme kinetics in coagulation assays | Journal of Clinical Pathology [jcp.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Perfusion Strategies for this compound Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 13. acforum-excellence.org [acforum-excellence.org]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Bivalirudin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of bivalirudin, a direct thrombin inhibitor. The information herein is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look at the preclinical data that underpins the clinical application of this anticoagulant.

Executive Summary

This compound is a synthetic, 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor. Its preclinical profile is characterized by linear and predictable pharmacokinetics, a rapid onset of action, and a short half-life. The primary mechanism of action involves binding to both the catalytic site and the anion-binding exosite of thrombin, effectively inhibiting both circulating and clot-bound thrombin. This guide summarizes the key pharmacokinetic and pharmacodynamic parameters from various preclinical models, details common experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound's anticoagulant effect stems from its direct, high-affinity, and specific binding to thrombin. Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin for its activity. It forms a non-covalent, reversible complex with thrombin, inhibiting thrombin-mediated fibrinogen cleavage, platelet activation, and the activation of factors V, VIII, and XIII.

The reversibility of this compound's binding is a key feature. Thrombin slowly cleaves the Arg3-Pro4 bond in the P4-P1 region of this compound, leading to the recovery of thrombin's active site function. This contributes to its short duration of action and predictable anticoagulant response.

Signaling Pathway of this compound

An In-Depth Technical Guide on the Molecular Interactions Between Bivalirudin and Thrombin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the direct thrombin inhibitor, bivalirudin, and its target, thrombin. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the binding kinetics, thermodynamics, and structural basis of this critical interaction in anticoagulant therapy.

Mechanism of Action

This compound is a synthetic 20-amino-acid polypeptide that acts as a specific and reversible direct thrombin inhibitor.[1][2][3] Its mechanism of action is multifaceted, involving a bivalent interaction with thrombin that effectively blocks its prothrombotic activities.[2][3] this compound binds to both the catalytic site and the anion-binding exosite I of thrombin.[2][3] This dual binding confers high affinity and specificity, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation.[2]

A unique feature of this compound's interaction with thrombin is its reversibility. Thrombin slowly cleaves the Arg3-Pro4 bond in the N-terminal region of this compound.[1] This cleavage results in the dissociation of the N-terminal portion from the active site, leading to a reduction in binding affinity and the restoration of thrombin's activity.[1] This transient inhibition contributes to the predictable and manageable anticoagulant effect of this compound in clinical settings.[3]

Quantitative Analysis of this compound-Thrombin Interaction

The binding of this compound to thrombin has been characterized using various biophysical and biochemical techniques. The following tables summarize the available quantitative data on the binding affinity and kinetics of this interaction.

Table 1: Binding Affinity of this compound for Thrombin

| Parameter | Value | Method | Reference |

| K_i | 175.1 ± 65.4 nM | Enzyme Kinetics | [4] |

Table 2: Enzyme Inhibition Kinetics

| Inhibition Type | Description | Method | Reference |

| Mixed Inhibition (mimicking uncompetitive binding) | This compound can bind to both free thrombin and the thrombin-substrate complex. | Enzyme Kinetics (Clauss fibrinogen assay) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key techniques used to study the this compound-thrombin interaction.

Enzyme Kinetics Assay (Clauss Fibrinogen Assay)

This assay is utilized to determine the inhibitory effect of this compound on thrombin's ability to cleave fibrinogen.

Materials:

-

Pooled normal plasma

-

This compound solutions of varying concentrations

-

Thrombin reagent

-

Calcium chloride

-

Coagulometer (e.g., CS-5100, Sysmex)

Procedure:

-

Prepare serial dilutions of this compound in pooled normal plasma.

-

Pre-warm the plasma samples containing this compound to 37°C.

-

Initiate the clotting reaction by adding a high concentration of thrombin reagent to the plasma sample.

-

Measure the time to clot formation using a coagulometer.

-

Plot the clotting time against the this compound concentration.

-

To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (fibrinogen, by diluting the plasma) and the inhibitor (this compound).

-

Analyze the data using Lineweaver-Burk and Dixon plots to characterize the inhibition kinetics.[4]

X-Ray Crystallography of the this compound-Thrombin Complex

The three-dimensional structure of the this compound-thrombin complex provides atomic-level insights into their interaction. The complex structure has been solved and is available in the Protein Data Bank (PDB) with the accession code 3VXE .[5]

Crystallization and Data Collection (Summarized Protocol):

-

Protein and Inhibitor Preparation: Recombinant human α-thrombin and synthetic this compound are purified to high homogeneity.

-

Complex Formation: The this compound-thrombin complex is formed by incubating the two components together.

-

Crystallization: The complex is crystallized using vapor diffusion methods. While specific conditions for 3VXE are not detailed in the immediate search results, a general approach for similar thrombin-inhibitor complexes involves mixing the complex solution with a precipitant solution (e.g., containing polyethylene glycol) and allowing vapor equilibration against a reservoir of the precipitant.

-

Data Collection: X-ray diffraction data are collected from a single crystal of the complex. For PDB entry 3VXE, joint X-ray and neutron diffraction data were collected at resolutions of 1.6 Å and 2.8 Å, respectively, with a higher resolution X-ray dataset at 1.25 Å.[5] Data collection is typically performed at cryogenic temperatures to minimize radiation damage.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a known thrombin structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates.[5]

Clotting and Chromogenic Assays for this compound Monitoring

In a clinical setting, the anticoagulant effect of this compound is monitored using various assays.

Quantitative Clotting Assay (e.g., HEMOCLOT™ Thrombin Inhibitors):

-

Patient citrated plasma is diluted (e.g., 1:10 with physiological saline).

-

The diluted plasma is mixed with a pool of normal plasma.

-

A thrombin-calcium reagent is added to initiate clotting.

-

The clotting time is measured at 37°C. The prolongation of the clotting time is proportional to the this compound concentration.[1]

Kinetics Chromogenic Assay (e.g., BIOPHEN™ Direct Thrombin Inhibitor):

-

Patient citrated plasma is diluted (e.g., 1:2 with physiological saline).

-

The diluted plasma is incubated with a specific thrombin substrate.

-

A known amount of thrombin is added.

-

The residual thrombin activity is measured by the rate of cleavage of the chromogenic substrate, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the this compound concentration.[1]

Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for understanding complex biological processes. The following sections provide visualizations of the this compound-thrombin interaction and related pathways using the Graphviz DOT language.

This compound-Thrombin Binding Mechanism

Caption: this compound's bivalent binding to thrombin.

Simplified Coagulation Cascade and this compound's Point of Intervention

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Distinct features of bivalent direct thrombin inhibitors, hirudin and this compound, revealed by clot waveform analysis and enzyme kinetics in coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Establishing a Bivalirudin Infusion Protocol for Cardiopulmonary Bypass: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing a bivalirudin infusion strategy for anticoagulation during cardiopulmonary bypass (CPB). This compound, a direct thrombin inhibitor, serves as a crucial alternative to heparin, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2][3][4][5]

Introduction to this compound in Cardiopulmonary Bypass

This compound is a synthetic 20-amino acid polypeptide that directly inhibits thrombin by binding to both its catalytic site and fibrinogen-binding exosite.[6] Unlike heparin, its anticoagulant effect is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.[1][6] Its predictable pharmacokinetics and short half-life of approximately 25 minutes make it a valuable agent in the dynamic environment of cardiac surgery.[2]

Key Attributes of this compound:

-

Mechanism of Action: Direct thrombin inhibitor.[6]

-

Pharmacokinetics: Linear, with predictable dose-response.[1][7]

-

Elimination: Primarily through proteolytic cleavage (approximately 80%) and to a lesser extent by renal excretion (approximately 20%).[1]

-

Monitoring: Primarily monitored using Activated Clotting Time (ACT).[1][2][4][8]

This compound Dosing and Monitoring Protocols

Several clinical trials, such as the CHOOSE-ON and EVOLUTION-ON studies, have informed the dosing strategies for this compound in on-pump cardiac surgery.[9][10] The following tables summarize the recommended dosing and monitoring parameters.

Table 1: Recommended this compound Dosing for On-Pump Cardiopulmonary Bypass

| Phase of Surgery | Action | Dosage |

| Pre-CPB | Initial Bolus Dose (Patient) | 1.0 mg/kg intravenously[1][8][9][10] |

| Pump Prime | 50 mg added to the CPB circuit prime volume[9][10][11] | |

| During CPB | Continuous Infusion | 2.5 mg/kg/hr[1][8][9][10][11] |

| Additional Boluses (if needed) | 0.1 - 0.5 mg/kg as clinically indicated to maintain target ACT[11] | |

| Post-CPB | Discontinuation | Consider stopping the infusion approximately 15 minutes before weaning from CPB[11] |

| Recirculation of Pump Blood | Add 50 mg this compound to the circuit if recirculation is necessary[1][8] | |

| Re-initiation of CPB | Administer a new full bolus of 1.0 mg/kg to the patient[1][8] |

Table 2: Monitoring Parameters for this compound Anticoagulation

| Parameter | Baseline | Target during CPB | Monitoring Frequency |

| Activated Clotting Time (ACT) | Patient baseline ACT prior to this compound administration | ≥ 2.5 times baseline[1][8][9][10] OR > 400 seconds[2][4] | Every 30 minutes during CPB[12] |

| Ecarin Clotting Time (ECT) | Patient baseline ECT | Correlates well with this compound plasma concentrations[7] | As per institutional protocol |

Note: While ACT is the standard monitoring tool, it may be less sensitive at higher this compound concentrations. The Ecarin Clotting Time (ECT) has shown greater sensitivity and linearity.[1][7]

Experimental Protocols

This protocol is a synthesis of methodologies described in clinical trials and guidelines.[9][10][11][12]

Objective: To achieve and maintain adequate anticoagulation with this compound during on-pump cardiopulmonary bypass.

Materials:

-

This compound for injection

-

Sterile saline or 5% dextrose in water for reconstitution

-

Syringes and infusion pump

-

Cardiopulmonary bypass circuit

-

ACT monitoring system (e.g., Hemochron)

-

Blood collection tubes (for baseline and intraoperative ACT measurements)

Procedure:

-

Baseline Measurement: Draw a blood sample to determine the baseline Activated Clotting Time (ACT) before the administration of any this compound.

-

Pump Priming: Add 50 mg of this compound to the priming fluid of the cardiopulmonary bypass circuit.[9][10][11]

-

Initial Patient Bolus: Administer a 1.0 mg/kg intravenous bolus of this compound to the patient prior to the surgical incision.[8][11]

-

Confirmation of Anticoagulation: Five minutes after the initial bolus, draw a blood sample and measure the ACT. The ACT should be at least 2.5 times the baseline value to confirm adequate anticoagulation before cannulation.[8][12]

-

Initiation of Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion of this compound at a rate of 2.5 mg/kg/hr.[8][11]

-

Intraoperative Monitoring: Monitor the ACT every 30 minutes throughout the duration of the CPB.[12] The target ACT should be maintained at ≥ 2.5 times the baseline or >400 seconds.[2][4][9][10]

-

Dose Adjustments: If the ACT falls below the target range, administer an additional bolus of 0.1-0.5 mg/kg of this compound.[11] It is generally recommended to re-bolus rather than solely adjusting the infusion rate to ensure adequate plasma concentrations.[8]

-

Management of Stasis: It is critical to avoid stagnation of blood in the CPB circuit, as this can lead to localized depletion of this compound and potential clot formation.[12]

-

Discontinuation of Infusion: The this compound infusion may be discontinued approximately 15 minutes prior to separation from cardiopulmonary bypass, in consultation with the surgical team.[11]

-

Post-CPB Management: After weaning from CPB, the anticoagulant effects of this compound will diminish with a half-life of about 25 minutes.[2] Modified ultrafiltration can be employed to enhance the clearance of this compound.[6]

Visualizing Pathways and Workflows

The following diagram illustrates the direct thrombin inhibition by this compound.

Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.

This diagram outlines the key steps and decision points in the clinical protocol.

Caption: A workflow diagram for the administration and monitoring of this compound during CPB.

References

- 1. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]

- 4. iperfusion.org [iperfusion.org]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ject.edpsciences.org [ject.edpsciences.org]

- 9. amsect.org [amsect.org]

- 10. sts.org [sts.org]

- 11. amsect.org [amsect.org]

- 12. Perfusion Strategies for this compound Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

Application Notes and Protocols: Activated Clotting Time (ACT) Monitoring for Bivalirudin Anticoagulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin is a direct thrombin inhibitor (DTI) that serves as a critical anticoagulant in various clinical settings, particularly for patients undergoing percutaneous coronary intervention (PCI) and for those with heparin-induced thrombocytopenia (HIT).[1][2][3] Unlike heparin, this compound has a predictable dose-response and a short half-life of approximately 25 minutes in patients with normal renal function.[1][3] However, a significant challenge in its clinical application is the difficulty in monitoring its anticoagulant effect.[2]

The Activated Clotting Time (ACT) test, a widely used point-of-care assay for monitoring high-dose heparin, is also employed for this compound.[4][5] These application notes provide a comprehensive overview of the principles, protocols, and data associated with using ACT to monitor this compound anticoagulation, tailored for a research and drug development audience.

Mechanism of Action: Direct Thrombin Inhibition

This compound functions by directly binding to the active site of thrombin, thereby inhibiting its pro-coagulant activity.[2] This direct inhibition prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. The mechanism is distinct from heparin, which requires antithrombin III as a cofactor.

Caption: this compound directly inhibits thrombin, blocking fibrin clot formation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound dosing, target ACT values in different clinical contexts, and the sensitivity of various coagulation assays.

Table 1: Recommended this compound Dosing and Target ACT Values

| Clinical Scenario | Bolus Dose | Infusion Rate | Target ACT | Notes |

|---|---|---|---|---|

| Percutaneous Coronary Intervention (PCI) | 0.75 mg/kg IV[1][6][7] | 1.75 mg/kg/h IV[1][6][7] | 250-350 seconds | An additional 0.3 mg/kg bolus may be given if ACT is below target 5 minutes after the initial bolus.[6][7][8] Target is 200-250s with GPI use.[4] |

| PCI with HIT/HITTS | 0.75 mg/kg IV[6] | 1.75 mg/kg/h IV[6] | >300 seconds[3] | This compound is an alternative to heparin in patients with HIT.[1] |

| Cardiopulmonary Bypass (CPB) / Cardiac Surgery | 1.0 mg/kg IV[9] | 2.5 mg/kg/h IV[9] | >2.5x baseline[9] | A 50 mg bolus is often added to the pump prime.[3][9] |

| Renal Impairment (CrCl <30 mL/min) | 0.75 mg/kg IV (No change)[1][6] | Reduce to 1.0 mg/kg/h IV[1][6] | As per clinical scenario | The half-life of this compound is prolonged in renal impairment.[1] |

Table 2: Correlation and Sensitivity of Various Clotting Assays to this compound

| Assay | Activator | Sensitivity (sec/µg/mL of this compound) | Correlation (r²) with this compound Concentration | Reference |

|---|---|---|---|---|

| ACTT | N/A | ~28.5 | High | [10][11][12] |

| Ecarin Clotting Time (ECT) | Ecarin | ~28.5 | 0.91 | [10][13] |

| Standard ACT | Celite | ~14.0 | 0.81 | [10][13] |

| Standard ACT | Kaolin | ~14.0 | Moderate | [10] |

| Standard ACT | Glass | N/A | 0.90 (overall) |[4][13] |

Note: Sensitivity and correlation can vary based on the specific ACT device and patient population. The ACTT and ECT assays demonstrate greater sensitivity to this compound compared to standard ACTs with celite or kaolin activators.[10][11]

Experimental Protocols

Protocol 1: Point-of-Care (POC) ACT Monitoring During PCI

This protocol outlines the standard procedure for monitoring this compound anticoagulation using a point-of-care ACT device during a percutaneous coronary intervention.

1. Materials:

-

Point-of-care ACT measurement system (e.g., Hemochron®, HemoTec®).

-

ACT test cartridges/tubes containing a clotting activator (e.g., celite, kaolin).

-

Fresh whole blood collection device (e.g., syringe).

-

This compound for injection.

2. Procedure:

-

Baseline Measurement: Before administering this compound, obtain a baseline ACT value to establish the patient's normal clotting time.

-

This compound Administration: Administer the physician-prescribed IV bolus of this compound (typically 0.75 mg/kg), followed immediately by the continuous infusion (typically 1.75 mg/kg/h).[6][7]

-

Post-Bolus Measurement: Five minutes after the bolus dose has been administered, draw a fresh whole blood sample.[1][7][8]

-

Sample Handling: Immediately dispense the blood sample into the ACT test cartridge/tube as per the manufacturer's instructions for the specific device. Avoid introducing air bubbles.

-

ACT Measurement: Initiate the ACT measurement on the POC device. The device will automatically detect clot formation and report the time in seconds.

-

Dose Adjustment:

-

Intra-procedural Monitoring: For prolonged procedures, consider repeat ACT measurements every 30-40 minutes to ensure sustained therapeutic anticoagulation.[14]

Caption: Workflow for point-of-care ACT monitoring of this compound.

Protocol 2: Plasma-Modified Activated Clotting Time (mACT)

This modified protocol can be used to potentially improve the accuracy of monitoring this compound, particularly during cardiopulmonary bypass where hemodilution may affect standard ACT results.[15]

1. Materials:

-

In addition to standard ACT materials:

-

Normal human plasma.

-

Calibrated pipette.

2. Procedure:

-

Sample Collection: Draw 1 mL of fresh whole blood from the patient.

-

Plasma Addition: Using a calibrated pipette, add exactly 1 mL of normal human plasma to the 1 mL of whole blood.[15]

-

Mixing: Gently mix the blood and plasma sample.

-

ACT Measurement: Immediately dispense the 2 mL plasma-modified sample into the ACT test cartridge/tube and initiate the measurement as per the device manufacturer's protocol.[15]

-

Interpretation: Compare the resulting mACT value to established target ranges for the procedure. This technique has been shown to improve monitoring accuracy for other anticoagulants on bypass and may provide useful information for this compound.[15]

Caption: Protocol for the Plasma-Modified ACT (mACT) test.

Challenges and Considerations

-

Non-Linear Dose-Response: The relationship between this compound dose and the resulting ACT value is not as linear or predictable as it is with heparin.[14] Therefore, ACT should be used as a guide to confirm an anticoagulant effect rather than for precise dose titration.[14]

-

Assay Variability: Different ACT systems and their respective activators (celite, kaolin) exhibit varying sensitivity to this compound.[10] It is crucial for research and clinical protocols to standardize the ACT system used and not interchange devices.[9]

-

Alternative Monitoring: While ACT is common, other assays like the ecarin clotting time (ECT) and activated partial thromboplastin time (aPTT) are also used.[1][2] ECT, though not always available as a point-of-care test, shows a higher correlation with this compound concentration at therapeutic levels.[10][13]

-

Bleeding Risk Correlation: Studies have shown a lack of a clear relationship between the ACT value on this compound and the risk of either ischemic or bleeding events, which contrasts with heparin monitoring.[14] The primary utility of the ACT is often to confirm that the drug has been successfully administered.[14]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ROTEM and this compound: The Confounding Challenges Ahead - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 3. amsect.org [amsect.org]

- 4. scai.org [scai.org]

- 5. testing.com [testing.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. health.uconn.edu [health.uconn.edu]

- 9. amsect.org [amsect.org]

- 10. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. perfusion.com [perfusion.com]

- 12. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]

- 13. Point-of-care ecarin clotting time versus activated clotting time in correlation with this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 15. ject.edpsciences.org [ject.edpsciences.org]

Application Notes and Protocols for Bivalirudin Monitoring Using Chromogenic Anti-IIa Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin, a direct thrombin inhibitor (DTI), is a potent anticoagulant utilized in various clinical settings, particularly in patients undergoing percutaneous coronary intervention (PCI).[1][2] Accurate monitoring of its anticoagulant effect is crucial to ensure therapeutic efficacy while minimizing the risk of bleeding or thrombotic complications. Traditional monitoring methods, such as the activated partial thromboplastin time (aPTT), have shown a poor correlation with this compound plasma concentrations.[3][4] Chromogenic anti-IIa assays have emerged as a more reliable and precise method for monitoring this compound therapy, demonstrating a strong correlation with drug dosage.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing chromogenic anti-IIa assays for the precise monitoring of this compound.

Principle of the Chromogenic Anti-IIa Assay

The chromogenic anti-IIa assay is a functional assay that quantifies the activity of direct thrombin inhibitors like this compound in plasma. The principle involves the measurement of residual thrombin activity after its inhibition by this compound. A known amount of thrombin is added to the plasma sample containing this compound. The this compound in the sample neutralizes a portion of the thrombin. The remaining active thrombin then cleaves a specific chromogenic substrate, releasing a colored compound (typically p-nitroaniline).[6][7] The intensity of the color produced is inversely proportional to the this compound concentration in the sample and is measured spectrophotometrically.[8]

Advantages of Chromogenic Anti-IIa Assays for this compound Monitoring

-

High Correlation with this compound Concentration: These assays exhibit a strong and linear correlation with this compound plasma levels, providing a more accurate reflection of the anticoagulant effect compared to clotting-based assays like aPTT.[3][4][6]

-

Improved Reliability: The simpler, two-step enzymatic reaction is less susceptible to interferences from other plasma components or pre-analytical variables that can affect complex clotting assays.[6][9]

-

Enhanced Precision: Chromogenic assays offer lower coefficients of variation, leading to more reproducible and consistent results.[3][4]

-

Better Clinical Outcomes: Studies suggest that monitoring with anti-IIa assays can lead to a significantly higher time in the therapeutic range and a reduction in bleeding events compared to aPTT monitoring.[3][4]

Data Presentation

The following tables summarize quantitative data from studies comparing chromogenic anti-IIa assays with other methods for this compound monitoring.

Table 1: Correlation of Different Assays with this compound Dose

| Assay Type | Correlation Coefficient (r²) with this compound Dose | Reference |

| Chromogenic Anti-IIa Assay | 0.65 | [3][4] |

| Activated Partial Thromboplastin Time (aPTT) | 0.08 | [3][4] |

| Dilute Thrombin Time (dTT) | 0.63 (Spearman coefficient) | [6] |

Table 2: Assay Performance and Clinical Outcomes

| Parameter | Chromogenic Anti-IIa Assay | Activated Partial Thromboplastin Time (aPTT) | Reference |

| Dose-Response Slope Coefficient of Variation (CV) | 6.6% | 31% | [3][4] |

| Time in Therapeutic Range | 92.1% | 26% | [3][4] |

Table 3: Comparison of Different this compound Assays

| Comparison | Spearman Coefficient | Reference |

| Chromogenic Anti-IIa vs. aPTT | 0.55 | [6] |

| Dilute Thrombin Time (dTT) vs. aPTT | 0.62 | [6] |

| Chromogenic Anti-IIa vs. dTT | 0.92 | [6] |

Experimental Protocols

Sample Collection and Preparation

-

Blood Collection: Collect whole blood specimens in a blue-top tube containing 3.2% sodium citrate anticoagulant. Ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

-

Plasma Storage: If the assay is not performed immediately, aliquot the plasma into plastic tubes and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles. Thaw frozen samples at 37°C for 5-10 minutes before use.

Reagent Preparation

-

Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.

-

Thrombin Reagent: Reconstitute the lyophilized human or bovine thrombin with the specified volume of reagent grade water or buffer as indicated by the manufacturer. Let it stabilize at room temperature before use.

-

Chromogenic Substrate: Reconstitute the lyophilized chromogenic substrate specific for thrombin (e.g., Sarc-Pro-Arg-pNA) with the recommended volume of reagent grade water.[10]

-

This compound Calibrators and Controls: Prepare a series of this compound calibrators and controls by spiking known concentrations of this compound into normal human plasma. Commercially available calibrators and controls are also recommended.

Assay Procedure (Automated Coagulation Analyzer)

This protocol is a general guideline and may need to be adapted based on the specific chromogenic anti-IIa assay kit and automated analyzer being used.

-

Instrument Setup: Program the automated coagulation analyzer for the chromogenic anti-IIa assay according to the manufacturer's application sheet. This includes setting the reading wavelength (typically 405 nm), incubation times, and reagent volumes.

-

Calibration: Run the this compound plasma calibrators to generate a standard curve. The instrument's software will typically plot the change in absorbance per minute (ΔOD/min) against the known this compound concentrations.

-

Quality Control: Assay the low and high this compound controls to ensure the accuracy and precision of the assay run. The results should fall within the manufacturer's specified ranges.

-

Sample Measurement: a. The analyzer pipettes a specific volume of the patient plasma sample (or calibrator/control) into a cuvette. b. The plasma is diluted with the assay buffer and incubated. c. A fixed amount of the thrombin reagent is added to the cuvette, initiating the inhibition reaction by the this compound present in the sample. d. After a defined incubation period, the chromogenic substrate is added. e. The analyzer measures the rate of color development (ΔOD/min) as the residual thrombin cleaves the substrate.

-

Result Calculation: The analyzer's software automatically calculates the this compound concentration in the patient sample by interpolating the result from the calibration curve.

Mandatory Visualizations

Caption: this compound's mechanism of action.

Caption: Chromogenic anti-IIa assay workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Angiomax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Preliminary insights into monitoring this compound anticoagulation: A retrospective cohort study of aPTT versus a chromogenic anti-IIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thrombin Chromogenic substrate 1 - Creative Enzymes [creative-enzymes.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Stability of Bivalirudin in Different Solvent Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin is a direct thrombin inhibitor, a synthetic 20-amino acid polypeptide analogue of hirudin, which is found in the saliva of medicinal leeches. It is utilized as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention (PCI) and in those with heparin-induced thrombocytopenia (HIT). The in vitro stability of this compound in various solvent solutions is a critical parameter for its preparation, storage, and administration in both clinical and research settings. These application notes provide a comprehensive overview of this compound's stability in commonly used intravenous solutions, detailed experimental protocols for stability assessment, and an examination of its degradation pathways.

Data Presentation: Stability of this compound Solutions

The stability of this compound has been evaluated in several studies, primarily focusing on its concentration and anticoagulant activity over time in Dextrose 5% in Water (D5W) and 0.9% Sodium Chloride (Normal Saline). The following tables summarize the quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Reconstituted this compound Solution

| Parameter | Condition | Stability Duration | Reference |

| Concentration | 50 mg/mL (reconstituted with Sterile Water for Injection) | Up to 24 hours | [1][2] |

| Storage Temperature | 2 to 8°C | Up to 24 hours | [1][2] |

| Freezing | Do not freeze | Not applicable | [1] |

Table 2: Stability of Diluted this compound Solutions in D5W and 0.9% Sodium Chloride

| Concentration Range | Solvent | Storage Temperature | Stability Duration | Key Findings | Reference(s) |

| 0.5 mg/mL to 5 mg/mL | Dextrose 5% in Water (D5W) or 0.9% Sodium Chloride | Room Temperature (15-30°C) | Up to 24 hours | Remains chemically and physically stable. | [1][3] |

| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | Room Temperature, protected from light | Up to 48 hours | Maintains therapeutic activity and stability. | [4][5] |

| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | 2 to 8°C | Extended periods (up to 168 hours) | Some samples showed decreased drug activity at lower temperatures. | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Testing

This protocol outlines the steps for the reconstitution and dilution of lyophilized this compound powder to the desired concentrations for in vitro stability studies.

Materials:

-

This compound for Injection, lyophilized powder (250 mg/vial)

-

Sterile Water for Injection, USP

-

5% Dextrose in Water (D5W) or 0.9% Sodium Chloride for Injection

-

Sterile syringes and needles

-

Sterile infusion bags or polypropylene syringes for storage

Procedure:

-

Reconstitution: Aseptically add 5 mL of Sterile Water for Injection, USP to a 250 mg vial of this compound. Gently swirl the vial until all the material is dissolved, yielding a solution with a concentration of 50 mg/mL.[1][6]

-

Dilution:

-

Storage: Store the prepared solutions in either PVC infusion bags or polypropylene syringes at the desired temperature conditions (e.g., room temperature or 2-8°C), either exposed to or protected from light, as per the study design.[4][5]

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and to separate it from its degradation products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Supelcosil C18).[7]

-

Mobile Phase: A gradient of 0.05 M KH2PO4 and acetonitrile is a common approach.[7] A specific example could be a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[8]

-

Flow Rate: Typically 1.0 to 2.0 mL/min.[7]

-

Detection Wavelength: 260 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the chosen solvent.

-

Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the this compound solution and dilute it with the mobile phase to a concentration within the linear range of the assay.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve from the standard solutions and use it to calculate the concentration of this compound in the test samples at each time point. The percentage of the initial concentration remaining is then calculated.

Protocol 3: Assessment of this compound Anticoagulant Activity using Activated Partial Thromboplastin Time (aPTT)

This protocol details the measurement of this compound's biological activity by assessing its effect on blood clotting time.

Materials:

-

Citrated human plasma

-

aPTT reagent

-

Calcium chloride solution

-

Coagulometer

Procedure:

-

Sample Preparation: At each time point of the stability study, spike a known concentration of the stored this compound solution into citrated human plasma.

-

Assay Performance:

-

Pre-warm the plasma sample containing this compound and the aPTT reagent to 37°C.

-

Mix the plasma sample with the aPTT reagent and incubate for a specified period (e.g., 3-5 minutes) at 37°C.

-

Add pre-warmed calcium chloride solution to initiate the clotting cascade.

-

The coagulometer will measure the time taken for a clot to form. This is the aPTT value in seconds.

-

-

Data Analysis: Compare the aPTT values of the stored this compound samples to a freshly prepared standard of the same concentration. A significant decrease in the aPTT prolongation effect indicates a loss of anticoagulant activity. The therapeutic target range for this compound is typically an aPTT of 1.5 to 2.5 times the patient's baseline value.[6][9]

Mandatory Visualizations

Caption: Experimental workflow for assessing the in vitro stability of this compound.

Caption: Primary degradation pathways of this compound in vitro.

References

- 1. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpra.com [ijpra.com]

- 4. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Heparin stability in 5% dextrose and 0.9% sodium chloride solutions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Bivalirudin for Anticoagulation in Extracorporeal Membrane Oxygenation (ECMO) Circuits: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of bivalirudin as an anticoagulant in extracorporeal membrane oxygenation (ECMO) circuits. It includes a summary of comparative data, detailed experimental protocols derived from published literature, and visual diagrams of key processes to guide research and development.

Introduction

Extracorporeal membrane oxygenation (ECMO) is a life-saving therapy for patients with severe cardiac and/or respiratory failure.[1][2] Systemic anticoagulation is crucial to prevent thrombosis within the ECMO circuit.[3] While unfractionated heparin (UFH) has traditionally been the standard anticoagulant, interest in this compound, a direct thrombin inhibitor (DTI), is growing due to its distinct pharmacological profile.[1][4][5] this compound offers potential advantages, including a more predictable anticoagulant response and independence from antithrombin III, which can be beneficial in critically ill patients.[1][6] It directly inhibits both circulating and clot-bound thrombin, a key enzyme in the coagulation cascade.[6][7]

Comparative Efficacy and Safety: this compound vs. Heparin

Multiple meta-analyses and retrospective studies have compared the efficacy and safety of this compound with heparin in adult and pediatric ECMO patients. The data suggests that this compound may offer a favorable risk-benefit profile.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from comparative studies.

Table 1: Clinical Outcomes in Adult ECMO Patients (this compound vs. Heparin)

| Outcome | This compound Group | Heparin Group | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |

| In-Hospital Mortality | Lower Incidence | Higher Incidence | OR = 0.65 [0.44, 0.95] | 0.03 | [8] |

| Thromboembolic Events | Lower Risk | Higher Risk | OR = 0.61 [0.38, 0.99] | 0.05 | [4] |

| Circuit Thrombosis | Lower Risk | Higher Risk | OR = 0.51 [0.32, 0.80] | 0.004 | [4] |

| Major Bleeding | No Significant Difference | No Significant Difference | OR = 0.67 [0.25, 1.81] | 0.43 | [4] |

| Circuit Interventions | No Significant Difference | No Significant Difference | OR = 1.67 [0.54, 5.18] | 0.37 | [8] |

| ECMO Duration (days) | No Significant Difference | No Significant Difference | MD = 18.92 [-29.33, 67.17] | 0.44 | [8] |

Table 2: Clinical Outcomes in Pediatric ECMO Patients (this compound vs. Heparin)

| Outcome | This compound Group | Heparin Group | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |

| Major Bleeding | Significantly Reduced | Higher Incidence | OR = 0.17 [0.04, 0.66] | 0.01 | [5][9] |

| Patient Thrombosis | Significantly Reduced | Higher Incidence | OR = 0.58 [0.37, 0.93] | 0.02 | [5][9] |

| In-Circuit Thrombosis/Interventions | Significantly Reduced | Higher Incidence | OR = 0.40 [0.24, 0.68] | 0.0005 | [5][9] |

| In-Hospital Mortality | Significantly Reduced | Higher Incidence | OR = 0.64 [0.46, 0.88] | 0.007 | [5][9] |

| Survival to Decannulation | Conflicting Results | Conflicting Results | - | - | [10] |

CI: Confidence Interval; MD: Mean Difference

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect through a direct and specific mechanism.

Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.

Experimental Protocols

The following protocols are synthesized from published studies and institutional guidelines.[11][12][13] Dosing and monitoring must be adapted to individual patient characteristics, institutional protocols, and the clinical scenario.

Initiation of this compound Anticoagulation

Objective: To establish therapeutic anticoagulation at the commencement of ECMO or when transitioning from another anticoagulant.

Materials:

-

This compound for injection

-

Standard infusion equipment

-

Laboratory equipment for activated partial thromboplastin time (aPTT) or activated clotting time (ACT) measurement

Procedure:

-

Baseline Coagulation Parameters: Obtain baseline aPTT, prothrombin time (PT), international normalized ratio (INR), and complete blood count (CBC) prior to initiation.[14][15]

-

Loading Dose (Optional): A loading dose is not routinely administered.[7][16] Some protocols for specific indications like VA-ECMO cannulation may include a bolus of 0.3 mg/kg.[13]

-

Initial Infusion Rate:

-

Transitioning from Heparin: Stop the heparin infusion and start the this compound infusion. There is no need for a washout period, though the first aPTT check may be affected by residual heparin.

Monitoring and Dose Titration

Objective: To maintain anticoagulation within the target therapeutic range while minimizing bleeding and thrombotic complications.

Procedure:

-

Monitoring Parameter: The primary monitoring parameter is the activated partial thromboplastin time (aPTT).[11][15] Activated clotting time (ACT) has been reported to be an unreliable predictor of therapeutic anticoagulation with this compound.

-

Target Therapeutic Range:

-

Monitoring Frequency:

-

Dose Titration Nomogram (Example):

Table 3: Example this compound Titration Nomogram based on aPTT

| Measured aPTT (seconds) | Recommendation | Subsequent Monitoring |

| < 45 | Increase infusion rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |

| 45 - 60 | Increase infusion rate by 0.005 mg/kg/hr | Repeat aPTT in 3 hours |

| 61 - 75 | No change | Repeat aPTT in 6 hours after 3 consecutive therapeutic values |

| 76 - 90 | Decrease infusion rate by 0.005 mg/kg/hr | Repeat aPTT in 3 hours |

| 91 - 110 | Hold infusion for 2 hours, then decrease rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |

| > 110 | Hold infusion for 2 hours, recheck aPTT until in range, then decrease rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |

This is an example nomogram and should be adapted based on institutional guidelines and patient-specific factors.[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for managing a patient on ECMO with this compound anticoagulation.

Caption: Workflow for this compound anticoagulation management in ECMO patients.

Special Considerations

-

Renal Impairment: this compound is partially cleared by the kidneys, and dose adjustments are necessary for patients with renal dysfunction.[15]

-

Heparin-Induced Thrombocytopenia (HIT): this compound is a recommended alternative anticoagulant for patients with suspected or confirmed HIT.[7]

-

Cost: this compound is more expensive than heparin, which may be a consideration for its routine use.[10]

-

Reversibility: There is no specific reversal agent for this compound. Its short half-life (approximately 25 minutes in patients with normal renal function) means that its anticoagulant effect dissipates relatively quickly after discontinuation of the infusion.[6]

Conclusion

This compound presents a safe and effective alternative to heparin for anticoagulation in ECMO circuits, with studies suggesting potential benefits in reducing thrombotic complications and mortality, particularly in pediatric patients.[5] Successful implementation of this compound therapy requires a thorough understanding of its pharmacology, adherence to established dosing and monitoring protocols, and careful patient selection. Further prospective, randomized controlled trials are needed to definitively establish the superiority of this compound over heparin in the ECMO population.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound During Adult Extracorporeal Membrane Oxygenation: A Retrospective Characterization of Dosing, Efficacy and Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meta-Analysis Comparing this compound Versus. Unfractionated Heparin in Adult Patients With Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Efficacy and Safety of this compound Versus Heparin in the Anticoagulation Therapy of Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for Maintenance Anticoagulation During Venovenous Extracorporeal Membrane Oxygenation for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Management of this compound Anticoagulation Therapy for Extracorporeal Membrane Oxygenation in Heparin-Induced Thrombocytopenia: A Case Report and a Systematic Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Efficacy and Safety of this compound Versus Heparin in the Anticoagulation Therapy of Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis [frontiersin.org]

- 10. Frontiers | Heparin-based versus this compound-based anticoagulation in pediatric extracorporeal membrane oxygenation: A systematic review [frontiersin.org]

- 11. ject.edpsciences.org [ject.edpsciences.org]

- 12. Use of this compound for Anticoagulation in Patients With Extracorporeal Membrane Oxygenation [ctv.veeva.com]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. Frontiers | Is it time to switch to this compound for ECMO anticoagulation? [frontiersin.org]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. perfusion.com [perfusion.com]

Application Notes and Protocols for Measuring Bivalirudin Plasma Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of bivalirudin in human plasma. The described methods include coagulation-based assays, chromogenic assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and research needs.

Introduction to this compound

This compound is a direct thrombin inhibitor (DTI), a synthetic 20-amino acid peptide analog of hirudin, which is found in the saliva of the medicinal leech.[1] It functions as an anticoagulant by directly binding to and inhibiting both circulating and clot-bound thrombin, a key enzyme in the coagulation cascade.[2] This inhibition prevents the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[3] Its relatively short half-life of approximately 25 minutes in patients with normal renal function necessitates careful monitoring in clinical and research settings.[1][4] Accurate measurement of this compound plasma concentration is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the development of new anticoagulant therapies.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by binding to two sites on the thrombin molecule: the catalytic site and the anion-binding exosite 1.[5] This bivalent binding ensures a specific and potent inhibition of thrombin's activity. Unlike heparin, this compound's action is independent of antithrombin III and it can inhibit clot-bound thrombin.[6] Thrombin slowly cleaves the this compound molecule, leading to a reversible inhibition and restoration of thrombin function.[6]

Summary of Assay Performance

The selection of an appropriate assay for this compound quantification depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the described methods.

| Assay Type | Method | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |

| Coagulation-Based | Activated Partial Thromboplastin Time (aPTT) | Not ideal for precise quantification | Target therapeutic range: 1.5-2.5 times baseline[4][7] | Widely available, routine coagulation test | Non-linear response at higher concentrations, susceptible to interferences[8][9] |

| Dilute Thrombin Time (dTT) | 0.05 µg/mL[6] | 0.05 - 2.07 µg/mL[6] | Good correlation with this compound concentration, less interference than aPTT[10] | Requires specific reagents and calibration[11] | |

| Chromogenic | Chromogenic Anti-IIa | 0.09 µg/mL[6] | 0.09 - 1.86 µg/mL[6] | High specificity and good correlation with drug concentration[12] | Requires specific chromogenic substrates and calibrators[2] |

| Chromatographic | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1 ng/mL[13][14] | 1 - 1000 ng/mL[13][14] | High sensitivity and specificity, considered the "gold standard" | Requires specialized equipment and expertise, lower throughput[1] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1.25 ng/mL | 1.25 - 500 ng/mL | |||

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 10 ng/mL[4] | 10 - 10000 ng/mL[4] |

Experimental Protocols

Coagulation-Based Assays

The aPTT assay is a global coagulation test that measures the integrity of the intrinsic and common pathways. This compound prolongs the aPTT in a dose-dependent manner, although the relationship can be non-linear at higher concentrations.[8]

Principle: The clotting time of plasma is measured after the addition of a reagent containing phospholipids and a contact activator (e.g., silica, kaolin), followed by calcium chloride to initiate coagulation.

Experimental Workflow:

Protocol:

-

Sample Collection and Preparation:

-

Reagent Preparation:

-

Reconstitute aPTT reagent and Calcium Chloride (e.g., 0.025 M) according to the manufacturer's instructions.

-

Pre-warm reagents to 37°C.

-

-

Assay Procedure (Manual Method):

The dTT assay is more specific for direct thrombin inhibitors than the aPTT.

Principle: The patient's plasma is diluted and mixed with normal pooled plasma. A known amount of thrombin is then added, and the time to clot formation is measured. The prolongation of the clotting time is proportional to the this compound concentration.

Experimental Workflow:

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. researchgate.net [researchgate.net]

- 5. How to best monitor this compound anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. linear.es [linear.es]

- 8. researchgate.net [researchgate.net]

- 9. fritsmafactor.com [fritsmafactor.com]

- 10. researchgate.net [researchgate.net]

- 11. atlas-medical.com [atlas-medical.com]

- 12. Quantitation of this compound, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of this compound, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Investigating mechanisms of bivalirudin resistance in non-responders

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of bivalirudin resistance in non-responders.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a direct thrombin inhibitor (DTI).[1][2] It is a synthetic 20-amino acid peptide that specifically and reversibly binds to both the catalytic site (active site) and the anion-binding exosite 1 of circulating and clot-bound thrombin.[1][3][4] This binding prevents thrombin from cleaving fibrinogen to fibrin, a critical step in blood clot formation.[2] Unlike heparin, this compound does not require a cofactor like antithrombin for its anticoagulant effect and does not activate platelets.[3][5]

Q2: What are the suspected mechanisms of this compound resistance?

A2: True resistance to this compound is not well-documented, but several factors may contribute to a reduced or non-responsive state. These can be broadly categorized as:

-

Apparent Resistance: This often relates to the limitations of monitoring assays. Elevated levels of Factor VIII and fibrinogen can interfere with the activated partial thromboplastin time (aPTT) test, making it seem as though the drug is not effective when it might be.[6]

-

Increased Drug Consumption: In patients with a high thrombus burden, a larger number of thrombin binding sites (both free and clot-bound) need to be saturated, which may necessitate higher this compound doses.[6]

-

Pharmacokinetic Variability: Although this compound generally has a predictable pharmacokinetic profile, factors such as renal function can influence its clearance and half-life.[7][8] Younger age and normal renal function have been associated with a higher likelihood of requiring dose adjustments to achieve therapeutic anticoagulation.[8]

-

Structural Thrombin Variants: While not definitively proven, it is hypothesized that structural variations in the thrombin molecule could potentially alter this compound binding and efficacy.[9]

Q3: How is this compound therapy typically monitored?

A3: this compound's effect on anticoagulation is most commonly monitored using the activated partial thromboplastin time (aPTT).[6][10] However, due to potential interferences, other more specific assays are recommended, especially in cases of suspected resistance.[6][10] These include:

-

Dilute Thrombin Time (dTT) or Plasma-Diluted Thrombin Time (PDTT) [7][11]

-

Ecarin Clotting Time (ECT) [12]

-

Chromogenic Anti-IIa Assays [13]

Q4: Does this compound bind to other plasma proteins?

A4: No, a key feature of this compound is that it does not bind to plasma proteins other than its target, thrombin, nor does it bind to red blood cells.[1] This contributes to its predictable dose-response relationship.[1]

Troubleshooting Guides

Issue 1: aPTT remains subtherapeutic despite escalating this compound doses.

-

Question: My aPTT readings are consistently below the target therapeutic range even after increasing the this compound infusion rate. Does this confirm resistance?

-

Answer: Not necessarily. Persistently low aPTT values may indicate "apparent resistance" rather than true drug resistance.[6] High levels of coagulation factors, particularly Factor VIII and fibrinogen, can shorten the aPTT, masking the anticoagulant effect of this compound.[6] In such cases, the aPTT is a poor indicator of anticoagulation status.[6]

-

Troubleshooting Steps:

-

Rule out pre-analytical errors: Ensure blood samples are correctly collected in 3.2% sodium citrate tubes with the proper blood-to-anticoagulant ratio, and that samples are not contaminated.[14]

-

Measure relevant coagulation factors: Quantify Factor VIII and fibrinogen levels to assess for potential interference.

-

Switch to a more specific assay: Utilize an alternative monitoring test that is not affected by these interfering factors. Recommended assays include the dilute thrombin time (dTT), ecarin chromogenic assay (ECA), or a chromogenic anti-IIa assay to measure the direct effect of this compound on thrombin.[7][11][13]

-

Issue 2: There is evidence of thrombosis (e.g., in an ECMO circuit) despite therapeutic aPTT.

-

Question: The patient's aPTT is within the therapeutic range, but we are observing fibrin formation in the extracorporeal circuit. What could be the cause?

-

Answer: This scenario could point towards a high thrombotic state where the standard therapeutic range is insufficient, or it could be a limitation of the aPTT assay in that specific clinical context. A high clot burden can consume this compound, requiring higher doses to maintain adequate anticoagulation.[6]

-

Troubleshooting Steps:

-

Assess for high clot burden: Evaluate the patient's clinical condition for factors that might increase thrombotic risk.

-

Consider alternative anticoagulation: In cases of suspected this compound failure with clinical evidence of thrombosis, transitioning to a different class of anticoagulant, such as argatroban, might be considered, as there has been a reported case of a therapeutic response to argatroban after this compound resistance.[9]

-

Utilize functional platelet testing: Perform platelet aggregation studies to assess thrombin-mediated platelet activation. This compound should inhibit this process.[15] If aggregation persists, it may indicate a complex prothrombotic state.

-

Issue 3: How do I differentiate between true resistance and assay interference?

-

Question: What is a systematic approach to determine if a patient is a true non-responder to this compound?

-

Answer: A multi-assay approach is the most effective way to investigate suspected resistance.

-

Troubleshooting Steps:

-